N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group to a benzene ring is achieved through nitration. For example, 4-nitrobenzoic acid can be synthesized by nitrating benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The introduction of a chloro group to the phenol ring can be achieved through chlorination. For instance, 5-chloro-2-hydroxybenzoic acid can be synthesized by chlorinating salicylic acid using thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxy group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: N-(5-amino-2-hydroxyphenyl)-4-nitrobenzamide.
Substitution: N-(5-substituted-2-hydroxyphenyl)-4-nitrobenzamide.
Esterification: N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzoate.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloro, hydroxy, and nitro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide can be compared with other similar compounds such as:
N-(5-chloro-2-hydroxyphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(5-chloro-2-hydroxyphenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
N-(5-chloro-2-hydroxyphenyl)-4-carboxybenzamide: Similar structure but with a carboxy group instead of a nitro group.
The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-3-6-12(17)11(7-9)15-13(18)8-1-4-10(5-2-8)16(19)20/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABKXUJDYXWQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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